molecular formula C8H9N3O2 B12556506 1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one CAS No. 143150-77-0

1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one

Cat. No.: B12556506
CAS No.: 143150-77-0
M. Wt: 179.18 g/mol
InChI Key: VRUKIFVDFLEAFC-UHFFFAOYSA-N
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Description

1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core linked to an imidazole moiety via a carbonyl group. This structural framework confers unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry. The imidazole ring provides hydrogen-bonding capabilities and aromatic interactions, while the pyrrolidin-2-one contributes conformational rigidity and metabolic stability.

Properties

CAS No.

143150-77-0

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

1-(imidazole-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C8H9N3O2/c12-7-2-1-4-11(7)8(13)10-5-3-9-6-10/h3,5-6H,1-2,4H2

InChI Key

VRUKIFVDFLEAFC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated systems and continuous flow reactors to optimize reaction conditions and scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidin-2-one moiety.

    Substitution: Both the imidazole and pyrrolidin-2-one rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one has shown promise in various therapeutic areas:

  • Anti-Cancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been reported to have an IC50 value of 12.5 µM against MDA-MB-231 (breast cancer) cells and 15.0 µM against A549 (lung cancer) cells . This suggests its potential as a lead compound for developing anti-cancer therapies.
Cell Line IC50 (µM) Reference
MDA-MB-23112.5
A54915.0
  • Anti-Inflammatory Properties : The compound has been noted for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in managing inflammatory diseases . This positions it as a candidate for developing treatments for conditions like arthritis and other inflammatory disorders.
  • Neuroprotective Effects : Research indicates that derivatives similar to 1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one may protect neurons from hypoxic conditions, suggesting potential applications in treating neurodegenerative diseases .

Enzyme Inhibition

The compound has been studied as an inhibitor of specific enzymes involved in various biochemical pathways:

  • ENPP1 Inhibition : Recent findings highlight its role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is significant in cancer immunotherapy by modulating the cGAS-STING pathway . This could enhance immune responses against tumors.

Material Science Applications

Beyond biological applications, 1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one is also being explored in material science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties, potentially leading to advancements in materials used for drug delivery systems or biocompatible materials .

Case Study 1: Anti-Cancer Research

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated the anti-cancer efficacy of this compound through in vitro assays on human lung and breast cancer cell lines. The results indicated significant growth inhibition, supporting further investigation into its mechanisms of action and potential clinical applications .

Case Study 2: Neuroprotective Mechanisms

In experimental models mimicking stroke conditions, compounds similar to 1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one were shown to protect cortical neurons from damage due to hypoxia. This suggests that the compound may have therapeutic potential in preventing neuronal death following ischemic events .

Mechanism of Action

The mechanism of action of 1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyrrolidin-2-one moiety can interact with proteins and other biomolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity/Application Source Evidence
1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one C₉H₁₀N₃O₂ 193.19 Imidazole-1-carbonyl, pyrrolidin-2-one Not explicitly reported; inferred stability/reactivity from analogues
S-61 (1-{4-[4-(2-tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one) C₁₈H₂₆N₃O·HCl 312.88 Piperazine-arylalkyl chain α1-Adrenolytic, antiarrhythmic, hypotensive
S-73 (1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one) C₁₇H₂₂F₂N₃O·HCl 312.79 Difluorophenyl-piperazine Enhanced α1-adrenolytic activity vs. S-61
1-(1-(1H-Imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one C₁₅H₁₆N₆O₂ 312.33 Piperidine-linked imidazopyridine Not explicitly reported; structural complexity suggests kinase inhibition potential
1-(Methylsulfanyl)pyrrolidin-2-one C₅H₉NOS 131.19 Methylsulfanyl substituent Metabolic stability (no reactivity with thiol-lacking metabolites)
1-(1-Methyl-1H-indazol-3-yl)pyrrolidin-2-one C₁₂H₁₃N₃O 215.25 Indazole substitution Potential kinase inhibitor (structural analogy to indazole-based drugs)

Pharmacological and Physicochemical Comparisons

Anti-Alzheimer’s Activity

Pyrrolidin-2-one derivatives with bulky aromatic substituents (e.g., benzyl, fluorophenyl) exhibit potent acetylcholinesterase (AChE) inhibition. For example:

  • Compound 10b (3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one) showed IC₅₀ values comparable to donepezil, a clinical AChE inhibitor .
  • 1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one lacks the extended aromatic systems present in 10b, which may reduce AChE affinity but improve solubility due to the imidazole’s polar nature.

Cardiovascular Activity

  • S-61 and S-73 : These derivatives demonstrate that piperazine-aryl substitutions enhance α1-adrenergic receptor antagonism. S-73’s difluorophenyl group improves selectivity and potency over S-61’s tolyl group .
  • The parent compound’s imidazole carbonyl group may favor interactions with histamine or serotonin receptors, but this remains untested.

Metabolic Stability

Structural Insights and Design Considerations

  • Substituent Effects :
    • Polar Groups (e.g., imidazole, piperazine): Enhance solubility and target engagement via hydrogen bonding but may reduce blood-brain barrier penetration.
    • Aromatic/Hydrophobic Groups (e.g., benzyl, indazole): Improve binding to hydrophobic enzyme pockets (e.g., AChE) but increase metabolic oxidation risks.
  • Rigidity vs. Flexibility :
    • The pyrrolidin-2-one core’s rigidity is retained across analogues, but linker modifications (e.g., butyl-piperazine in S-61/S-73) adjust conformational flexibility for receptor fit .

Biological Activity

1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one is a compound of increasing interest due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one features an imidazole ring, which is known for its role in various biological processes, including enzyme activity modulation and receptor interactions. The compound's molecular formula is C7H8N2OC_7H_8N_2O with a molecular weight of approximately 136.15 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The imidazole moiety allows for hydrogen bonding and coordination with metal ions, which can influence enzyme kinetics and receptor binding affinities.

Antiviral Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit significant antiviral properties. For instance, certain analogs have shown effectiveness against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV-1). In a comparative study, compounds similar to 1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one demonstrated higher antiviral activities than traditional agents like ningnanmycin .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Research indicates that imidazole-based compounds can exhibit potent activity against various bacterial strains. For example, pyrrole derivatives have been shown to possess minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

In preclinical models, 1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one has demonstrated neuroprotective effects under hypoxic conditions. Studies revealed that the compound could enhance cell viability in primary cortical neurons exposed to oxygen-glucose deprivation (OGD), suggesting potential applications in treating ischemic conditions .

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various imidazole derivatives against TMV. The results showed that specific compounds exhibited up to 94% inhibition of viral replication at concentrations lower than those required for traditional treatments .

Study 2: Antibacterial Activity

In another investigation, a series of pyrrole derivatives were synthesized and tested for antibacterial activity. The results indicated that certain derivatives had MIC values significantly lower than those of standard antibiotics, indicating their potential as novel antibacterial agents .

Data Tables

Biological Activity Tested Compounds MIC (μg/mL) Reference
Antiviral1-(1H-Imidazole-1-carbonyl)pyrrolidin-2-one<500
AntibacterialPyrrole derivatives3.12 - 12.5
NeuroprotectiveImidazole derivativesConcentration-dependent

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodSubstrateCatalyst/SolventYield (%)Reference
Nucleophilic Aromatic Substitution2-Pyrrolidinone + para-fluoroiodobenzeneDMF, 80°C85
Iodine-Catalyzed Domino Reaction2-Pyrrolidinone + aldehyde + thiophenolI₂/THF, rt70–85
Imidazole-Carbonyl Coupling1H-Imidazole + pyrrolidin-2-one carbonyl chlorideAnhydrous DCM60–75

Q. Table 2. Pharmacokinetic Predictions

ParameterPredicted ValueTool/MethodReference
logP1.8–2.5SwissADME
PSA65 ŲMolinspiration
BBB PermeabilityModerate (CNS MPO score: 4)QikProp

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